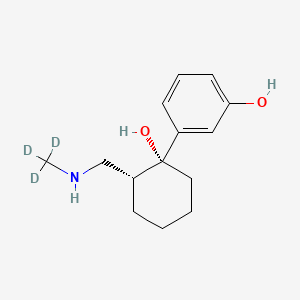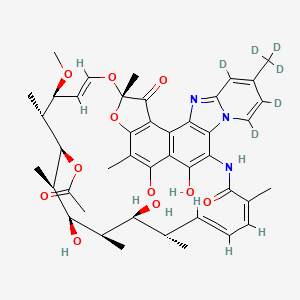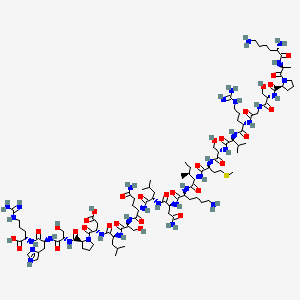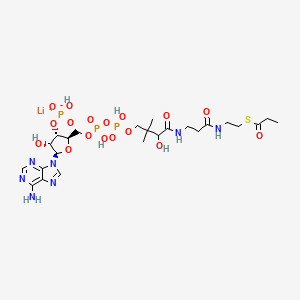![molecular formula C19H23N3O B563555 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide CAS No. 1189657-80-4](/img/new.no-structure.jpg)
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is a compound used primarily in proteomics research. It is a labeled compound, meaning it contains carbon-13 isotopes, which are useful in various analytical techniques .
Preparation Methods
The synthesis of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves several steps. The starting materials typically include benzylamine and piperidine derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties.
Scientific Research Applications
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its labeled carbon atoms.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential role in modulating muscarinic receptors, which are targets for treating central nervous system disorders.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the central nervous system and play a role in various physiological processes. The compound acts as a modulator, influencing the activity of these receptors and thereby affecting neurotransmission pathways.
Comparison with Similar Compounds
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide can be compared with other similar compounds such as:
4-Aminobenzoic acid-(phenyl-13C6): This compound is also labeled with carbon-13 and is used in similar analytical applications.
4-Hydroxybenzaldehyde-(phenyl-13C6): Another labeled compound used in NMR spectroscopy and other analytical techniques.
4-Chloro-2-methylphenoxyacetic acid-(phenyl-13C6): Used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure, which makes it particularly useful for studying muscarinic receptors and its applications in proteomics research .
Properties
CAS No. |
1189657-80-4 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
315.367 |
IUPAC Name |
4-(anilino)-1-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
PUFOFCNHIWPPNN-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxamide; 4-(Anilino-13C6)-1-benzyl-4-piperidinecarboxamide; NSC 73749-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)




![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)


![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)




